REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][N:10]=[CH:9][C:8]=2[CH:12]=1)([O-:3])=[O:2].[N+:13]([C:16]1[C:24]2[S:23][N:22]=[CH:21][C:20]=2[CH:19]=[CH:18][CH:17]=1)([O-:15])=[O:14].S1C2C=CC=CC=2C=N1.[N+]([O-])([O-])=O.[K+]>S(=O)(=O)(O)O>[N+:13]([C:12]1[C:8]2[CH:9]=[N:10][S:11][C:7]=2[CH:6]=[CH:5][CH:4]=1)([O-:15])=[O:14].[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][N:10]=[CH:9][C:8]=2[CH:12]=1)([O-:3])=[O:2].[N+:13]([C:16]1[C:24]2[S:23][N:22]=[CH:21][C:20]=2[CH:19]=[CH:18][CH:17]=1)([O-:15])=[O:14] |f:3.4|
|
Name
|
P.2 4-Nitrobenzisothiazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(C=NS2)C1
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C=NSC21
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1N=CC2=C1C=CC=C2
|
Name
|
potassium nitrate
|
Quantity
|
227.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not rise above room temperature
|
Type
|
ADDITION
|
Details
|
the reaction mixture is poured onto ice
|
Type
|
FILTRATION
|
Details
|
the solid portion is filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product is chromatographed on silica gel with tetrahydrofuran:methylene chloride:hexane 5:10:85
|
Type
|
CUSTOM
|
Details
|
After evaporation, there
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC2=C1C=NS2
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(C=NS2)C1
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C=NSC21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][N:10]=[CH:9][C:8]=2[CH:12]=1)([O-:3])=[O:2].[N+:13]([C:16]1[C:24]2[S:23][N:22]=[CH:21][C:20]=2[CH:19]=[CH:18][CH:17]=1)([O-:15])=[O:14].S1C2C=CC=CC=2C=N1.[N+]([O-])([O-])=O.[K+]>S(=O)(=O)(O)O>[N+:13]([C:12]1[C:8]2[CH:9]=[N:10][S:11][C:7]=2[CH:6]=[CH:5][CH:4]=1)([O-:15])=[O:14].[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][N:10]=[CH:9][C:8]=2[CH:12]=1)([O-:3])=[O:2].[N+:13]([C:16]1[C:24]2[S:23][N:22]=[CH:21][C:20]=2[CH:19]=[CH:18][CH:17]=1)([O-:15])=[O:14] |f:3.4|
|
Name
|
P.2 4-Nitrobenzisothiazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(C=NS2)C1
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C=NSC21
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1N=CC2=C1C=CC=C2
|
Name
|
potassium nitrate
|
Quantity
|
227.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not rise above room temperature
|
Type
|
ADDITION
|
Details
|
the reaction mixture is poured onto ice
|
Type
|
FILTRATION
|
Details
|
the solid portion is filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product is chromatographed on silica gel with tetrahydrofuran:methylene chloride:hexane 5:10:85
|
Type
|
CUSTOM
|
Details
|
After evaporation, there
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC2=C1C=NS2
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(C=NS2)C1
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C=NSC21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][N:10]=[CH:9][C:8]=2[CH:12]=1)([O-:3])=[O:2].[N+:13]([C:16]1[C:24]2[S:23][N:22]=[CH:21][C:20]=2[CH:19]=[CH:18][CH:17]=1)([O-:15])=[O:14].S1C2C=CC=CC=2C=N1.[N+]([O-])([O-])=O.[K+]>S(=O)(=O)(O)O>[N+:13]([C:12]1[C:8]2[CH:9]=[N:10][S:11][C:7]=2[CH:6]=[CH:5][CH:4]=1)([O-:15])=[O:14].[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][N:10]=[CH:9][C:8]=2[CH:12]=1)([O-:3])=[O:2].[N+:13]([C:16]1[C:24]2[S:23][N:22]=[CH:21][C:20]=2[CH:19]=[CH:18][CH:17]=1)([O-:15])=[O:14] |f:3.4|
|
Name
|
P.2 4-Nitrobenzisothiazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(C=NS2)C1
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C=NSC21
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1N=CC2=C1C=CC=C2
|
Name
|
potassium nitrate
|
Quantity
|
227.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not rise above room temperature
|
Type
|
ADDITION
|
Details
|
the reaction mixture is poured onto ice
|
Type
|
FILTRATION
|
Details
|
the solid portion is filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product is chromatographed on silica gel with tetrahydrofuran:methylene chloride:hexane 5:10:85
|
Type
|
CUSTOM
|
Details
|
After evaporation, there
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC2=C1C=NS2
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(C=NS2)C1
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C=NSC21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |